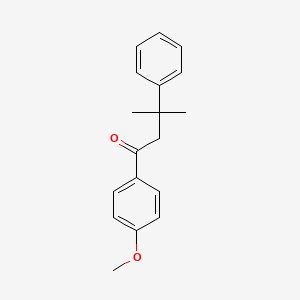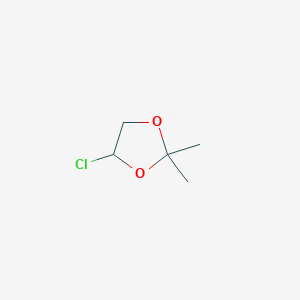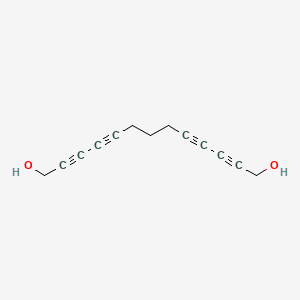
Trideca-2,4,9,11-tetrayne-1,13-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trideca-2,4,9,11-tetrayne-1,13-diol: (2S,3S,4S)-5,7,9,11-Tridecatetrayne-1,2,3,4-tetrol , is a fascinating compound with a unique structure. Its IUPAC name is trideca-5,7,9,11-tetrayne-1,2,3,4-tetrol . Let’s explore its properties and applications.
准备方法
Synthetic Routes: The synthesis of this compound involves intricate steps. One approach is through the coupling of terminal alkynes using transition metal-catalyzed reactions. For example, a Sonogashira coupling between 1,3-diyne and an alkyne can yield the desired tetrayne structure.
Reaction Conditions: The Sonogashira coupling typically employs palladium-based catalysts, such as PdCl2(PPh~3~)~2~ or Pd(PPh~3~)~4~. The reaction occurs in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen).
Industrial Production: While not widely used industrially, research continues to explore scalable methods for large-scale production.
化学反应分析
Reactivity: Trideca-2,4,9,11-tetrayne-1,13-diol can undergo various reactions:
Oxidation: It can be oxidized to form corresponding diacid derivatives.
Reduction: Reduction leads to the tetraol form.
Substitution: The terminal alkynes can be functionalized via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~/H~2~SO~4~).
Reduction: Hydrogen gas (H~2~) with a suitable catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides).
Major Products: The oxidation yields diacid derivatives, while reduction produces the tetraol form.
科学研究应用
Chemistry:
Building Block: Trideca-2,4,9,11-tetrayne-1,13-diol serves as a versatile building block for designing complex molecules.
Functional Materials: Researchers explore its use in materials science, such as organic semiconductors.
Biological Probes: Its unique structure makes it valuable for designing probes to study biological processes.
Drug Development: Investigations into potential drug candidates are ongoing.
Catalysis: As a ligand in catalytic reactions.
作用机制
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While trideca-2,4,9,11-tetrayne-1,13-diol is relatively rare, we can compare it to related compounds:
- (E)-1,3-Tridecadiene-5,7,9,11-tetrayne
- (E)-1,11-Tridecadiene-3,5,7,9-tetrayne
- Tetracyclo[4.2.2.2~2,5~.0~1,6~]dodeca-7,9-triene
These comparisons highlight its uniqueness
属性
CAS 编号 |
154678-13-4 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
trideca-2,4,9,11-tetrayne-1,13-diol |
InChI |
InChI=1S/C13H12O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-3,12-13H2 |
InChI 键 |
RIGIBQBHGVZQFA-UHFFFAOYSA-N |
规范 SMILES |
C(CC#CC#CCO)CC#CC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
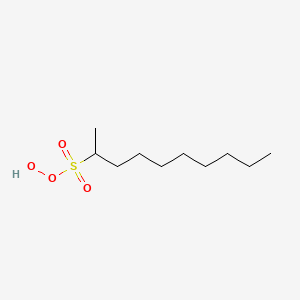

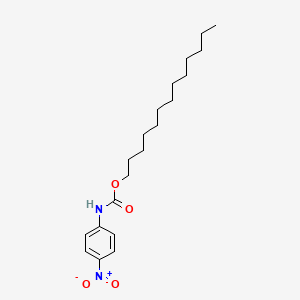
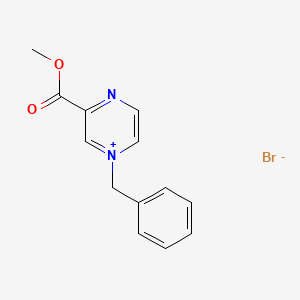
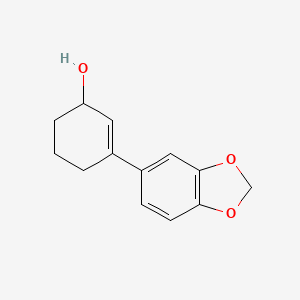
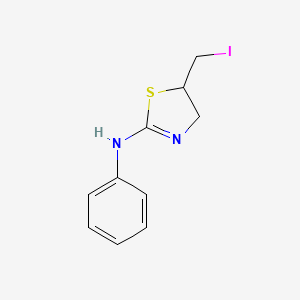

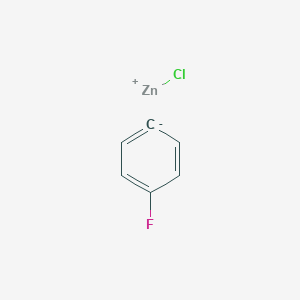

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
